molecular formula C17H15F2NO5S B2406511 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1564076-52-3

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2406511
CAS No.: 1564076-52-3
M. Wt: 383.37
InChI Key: DKWRZIGHVLJVNN-YBEGLDIGSA-N
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Description

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Amino Group:

    Sulfonylation: The 4-methoxyphenyl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the desired methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-chlorophenyl)sulfonyl]acrylate

Uniqueness: Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is unique due to the presence of both the difluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (Z)-3-(3,4-difluoroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO5S/c1-24-12-4-6-13(7-5-12)26(22,23)16(17(21)25-2)10-20-11-3-8-14(18)15(19)9-11/h3-10,20H,1-2H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRZIGHVLJVNN-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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